
Cyanamide, chloro(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, chloro(1,1-dimethylethyl)- is an organic compound with a unique structure that includes a nitrogen-carbon-nitrogen (NCN) connectivity. This compound is part of the cyanamide family, which is known for its diverse chemical reactivity and applications in various fields. The presence of the chloro and tert-butyl groups in its structure makes it a valuable intermediate in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyanamide, chloro(1,1-dimethylethyl)- can be synthesized through various methods. One common approach involves the reaction of isothiocyanates with nucleophiles followed by desulfurization. This method is efficient and can be carried out under mild reaction conditions, typically at room temperature . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates to yield the desired cyanamide derivatives .
Industrial Production Methods
In industrial settings, the production of cyanamide, chloro(1,1-dimethylethyl)- often involves large-scale reactions using readily available starting materials. The process typically includes the use of metal catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyanamide, chloro(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide, zinc cyanide, and various metal catalysts . The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitriles, while substitution reactions can produce a variety of substituted cyanamides.
Aplicaciones Científicas De Investigación
Cyanamide, chloro(1,1-dimethylethyl)- has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyanamide, chloro(1,1-dimethylethyl)- involves its reactivity with nucleophiles and electrophiles. The compound’s unique NCN connectivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Cyanamide, chloro(1,1-dimethylethyl)- can be compared with other cyanamide derivatives, such as:
Unsubstituted cyanamide (NH2CN): Known for its use as a fertilizer and in the production of other chemicals.
Calcium cyanamide (CaNCN): Used as a fertilizer and a source of ammonia and nitric acid.
Substituted organic cyanamides (RNHCN or RR’NCN): These compounds have diverse applications in synthetic chemistry and industrial processes.
The uniqueness of cyanamide, chloro(1,1-dimethylethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other cyanamide derivatives.
Propiedades
Número CAS |
502143-99-9 |
|---|---|
Fórmula molecular |
C5H9ClN2 |
Peso molecular |
132.59 g/mol |
Nombre IUPAC |
tert-butyl(chloro)cyanamide |
InChI |
InChI=1S/C5H9ClN2/c1-5(2,3)8(6)4-7/h1-3H3 |
Clave InChI |
COFGNZQYODCPSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
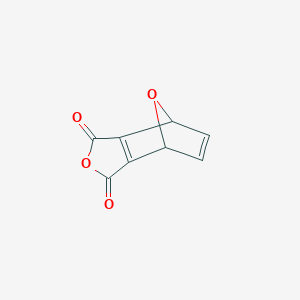
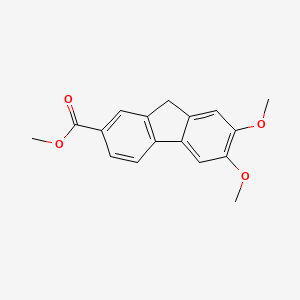
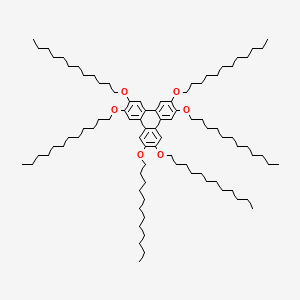
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
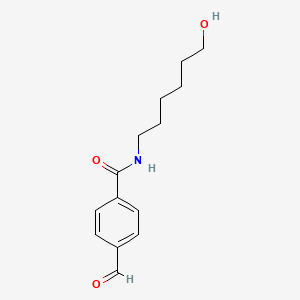
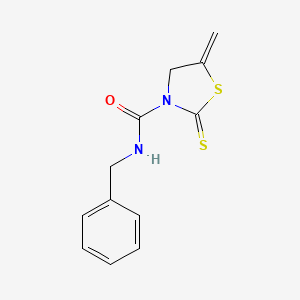
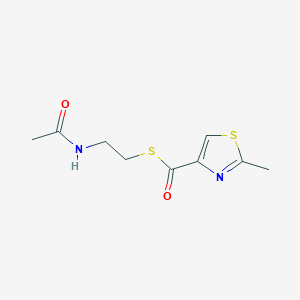
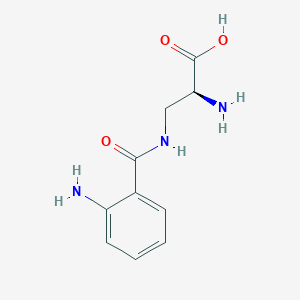
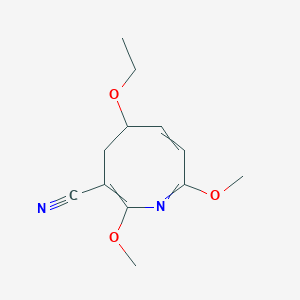

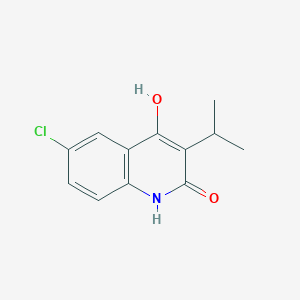
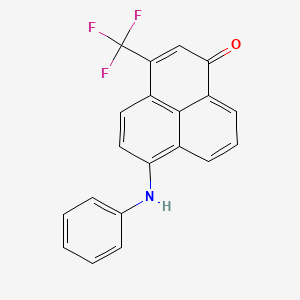
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
